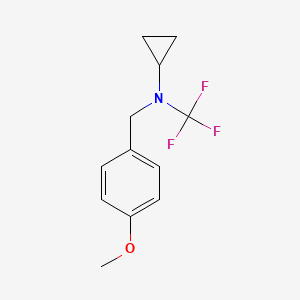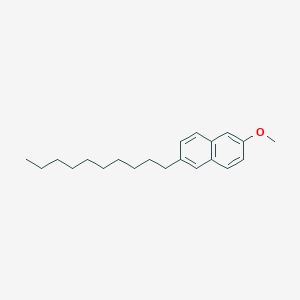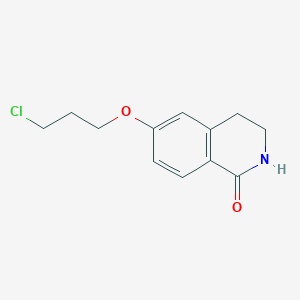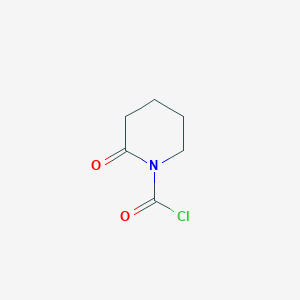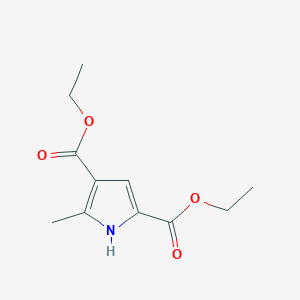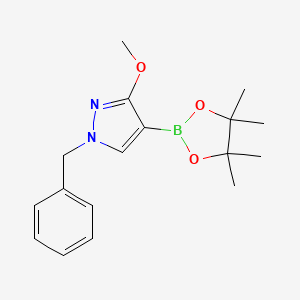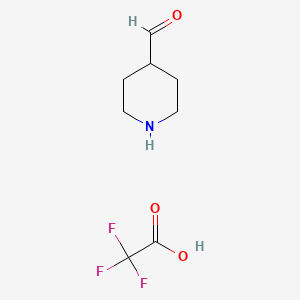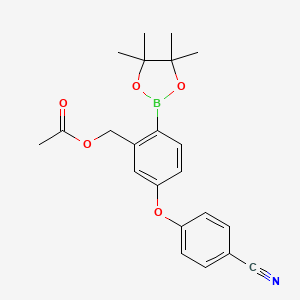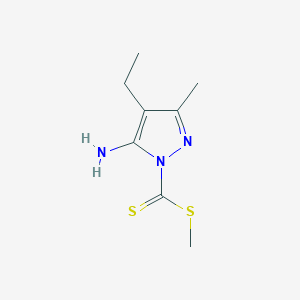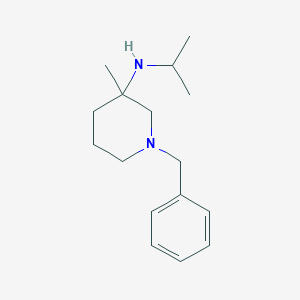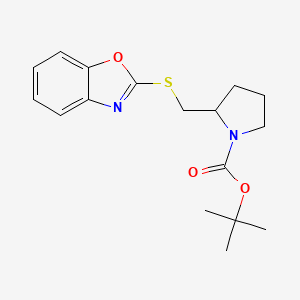
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C30H42O4 and a molecular weight of 466.65 g/mol . This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis[2][1].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate then undergoes Ullmann condensation with 2-ethylhexanol to yield the desired product[2][1].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity[2][1].
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid[][1].
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated or nitrated aromatic compounds[][1]
Scientific Research Applications
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials and polymers[2][1].
Mechanism of Action
The mechanism of action of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Similar structure but with octyloxy groups instead of 2-ethylhexyloxy groups[][1].
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups, leading to different chemical properties.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups, affecting its reactivity and applications.
Uniqueness
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is unique due to its specific substituents, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in specialized applications where other similar compounds may not perform as effectively[2][1].
[2][1]: ChemBK : X-MOL : ChemicalBook : ChemBK : CNReagent
Properties
Molecular Formula |
C30H42O4 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |
InChI Key |
UOUHIDKSNWEWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



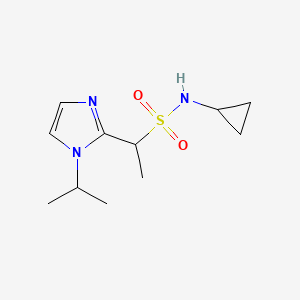
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
